molecular formula C13H8BrClN2O2S B582287 2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-66-7

2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B582287
CAS No.: 1227268-66-7
M. Wt: 371.633
InChI Key: BRHHXWJGAUGYNN-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyrrolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring. The presence of bromine, chlorine, and a phenylsulfonyl group in its structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of Bromine and Chlorine: Halogenation reactions are employed to introduce bromine and chlorine atoms into the pyrrolo[2,3-b]pyridine core. This can be done using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may act by:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and signaling pathways.

The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the phenylsulfonyl group, making it less versatile in certain chemical reactions.

    6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom, which may affect its reactivity in substitution reactions.

    2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine atom, which may influence its chemical properties and applications.

Uniqueness

The presence of both bromine and chlorine atoms, along with the phenylsulfonyl group, makes 2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine unique. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-bromo-6-chloropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O2S/c14-11-8-9-6-7-12(15)16-13(9)17(11)20(18,19)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHHXWJGAUGYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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